
3-Dimethylamino-1-propyne
Overview
Description
3-Dimethylamino-1-propyne (CAS RN: 7223-38-3) is a tertiary propargylamine with the molecular formula C₅H₉N, an average mass of 83.134 g/mol, and a monoisotopic mass of 83.073499 g/mol . It is also known by systematic names such as N,N-Dimethyl-2-propyn-1-amine and 1-Dimethylamino-2-propyne . Structurally, it features a terminal alkyne group (-C≡CH) attached to a dimethylamino (-N(CH₃)₂) moiety, rendering it highly reactive in cross-coupling and nucleophilic addition reactions.
This compound is primarily utilized as a precursor in organic synthesis. For example, it serves as a key reagent in the preparation of mixed cuprates, which are valuable for forming carbon-carbon bonds in complex molecule assembly . Additionally, it has been employed in Sonogashira coupling reactions (a palladium-catalyzed cross-coupling between alkynes and aryl halides) to synthesize pharmacologically active benzofuran derivatives . Its methylated derivative, N,N,N-trimethylpropargylammonium iodide (TPAI), is used to functionalize polymers and biomaterials due to its cationic alkyne functionality .
Preparation Methods
Chemical Overview and Significance
Structural and Functional Attributes
3-Dimethylamino-1-propyne (C₅H₉N) features a linear alkyne chain (-C≡CH) terminated by a dimethylamino group (-N(CH₃)₂). This configuration grants dual reactivity: the alkyne participates in Sonogashira couplings, while the tertiary amine facilitates acid-base interactions or coordination with metal catalysts . The compound’s low boiling point (80–81°C) and solubility in polar aprotic solvents like methanol make it amenable to diverse reaction conditions .
Industrial and Pharmaceutical Relevance
The compound serves as a precursor to quinazoline derivatives such as (2Z)-afatinib, a tyrosine kinase inhibitor used in non-small cell lung cancer therapy . Additionally, its utility in synthesizing fungicidal and insecticidal agents, as demonstrated in patent US2584429A, underscores its agrochemical importance .
Synthesis Methods
Reaction Mechanism
The synthesis hinges on a Mannich-type reaction, where dimethylamine reacts with formaldehyde and acetylene in the presence of a copper(I) catalyst. The process proceeds via nucleophilic attack by the amine on the electrophilic carbonyl carbon of formaldehyde, forming an iminium intermediate. Subsequent deprotonation and alkyne insertion yield the propargylamine structure .
Optimized Reaction Conditions
Key parameters include:
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Catalyst : Copper(I) iodide (1–5 mol%) or copper acetylide complexes.
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Solvent : Polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) enhance reagent solubility.
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Temperature : 50–80°C balances reaction rate and byproduct suppression.
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Stoichiometry : A 1:1:1 molar ratio of amine, aldehyde, and acetylene minimizes oligomerization .
Workup and Purification
Post-reaction, the crude product is extracted with dichloromethane, washed with brine, and dried over anhydrous sodium sulfate. Fractional distillation under reduced pressure (40–50°C, 10–15 mmHg) isolates this compound as a colorless liquid with >95% purity .
Table 1. Physicochemical Properties of this compound
Property | Value |
---|---|
Molecular Weight | 83.13 g/mol |
Density (20°C) | 0.814 g/cm³ |
Boiling Point | 80–81°C |
Solubility in Methanol | Fully miscible |
Refractive Index (nD²⁰) | 1.423–1.425 |
Alkylation of Propargylamines
Propargylamine derivatives can undergo alkylation with dimethyl sulfate or methyl iodide in basic media. For example, treating propargylamine with methyl iodide in the presence of potassium carbonate yields this compound:
This method, however, suffers from overalkylation risks and requires rigorous temperature control (0–5°C) .
Catalytic Amination of Propargyl Halides
Transition-metal-catalyzed amination of propargyl bromides with dimethylamine offers a modular approach. Palladium complexes (e.g., Pd(PPh₃)₄) facilitate the coupling at 60–80°C in toluene, achieving moderate yields (60–70%) .
Applications in Organic Synthesis
Heck–Cassar–Sonogashira (HCS) Cross-Coupling
In green solvent systems like 2-methyltetrahydrofuran (2-MeTHF), this compound couples with aryl halides to form biaryl alkynes. For instance, reacting iodobenzene with this compound using Pd(PPh₃)₂Cl₂ and tetramethylguanidine (TMG) at 30°C produces 4-dimethylamino-1-phenyl-1-butyne-3-ene in 96% yield .
Table 2. HCS Reaction Performance with this compound
Aryl Halide | Catalyst | Time (h) | Yield (%) |
---|---|---|---|
Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | 1 | 96 |
4-Nitroiodobenzene | Pd(PPh₃)₂Cl₂ / CuI | 0.5 | 95 |
2-Iodothiophene | Pd(PPh₃)₂Cl₂ / CuI | 0.5 | 98 |
Cycloaddition Reactions
The alkyne moiety undergoes [2+2] cycloadditions with electron-deficient dienophiles (e.g., tetracyanoethylene), forming strained cyclobutene derivatives. These intermediates are pivotal in natural product synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Dimethylamino-1-propyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Nucleophiles such as halides and amines are often used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Dimethylamino-1-propyne has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of mixed cuprate reagents and in the synthesis of core-shell systems based on noble metal nanoparticles coated by copolymers (polyacetylenes)
Industry: It is used in the production of dyes, pigments, and fluorescent compounds.
Mechanism of Action
3-Dimethylamino-1-propyne exerts its effects primarily through the inactivation of mitochondrial monoamine oxidase. The compound irreversibly binds to the enzyme, resulting in the loss of absorption in the 450-500 nm region of the flavine spectrum and a concomitant increase in absorbance at 410 nm . This inactivation disrupts the normal function of the enzyme, leading to various biochemical effects.
Comparison with Similar Compounds
The reactivity and applications of 3-Dimethylamino-1-propyne can be contextualized by comparing it to structurally related compounds, including propargylamines, amino alcohols, and aromatic derivatives. Below is a systematic analysis:
Propargylamine Derivatives
a) This compound vs. Propargylamine (HC≡C-CH₂NH₂)
- Structural Differences: Propargylamine lacks the dimethylamino group, having a primary amine instead.
- Reactivity: The dimethylamino group in this compound enhances electron density at the alkyne, facilitating nucleophilic attacks. Propargylamine’s primary amine is more basic and prone to oxidation.
- Applications: Propargylamine is used in peptide synthesis, whereas this compound is specialized for cuprate preparation and cross-coupling reactions .
Amino Alcohols and Propylamines
b) This compound vs. 3-Dimethylamino-1-propanol
- Structural Differences: The terminal alkyne (-C≡CH) in this compound is replaced by a hydroxyl (-OH) group in 3-Dimethylamino-1-propanol.
- Physical Properties: Compound Molecular Formula Boiling Point (°C) Flash Point (°C) this compound C₅H₉N Not reported -8 3-Dimethylamino-1-propanol C₅H₁₃NO 163–164 36
- Applications: 3-Dimethylamino-1-propanol is a solvent and intermediate in pharmaceutical synthesis, while this compound is tailored for alkyne-based chemistry .
c) This compound vs. 3-Dimethylaminopropylamine
- Structural Differences: The alkyne group is replaced by a primary amine (-NH₂) in 3-Dimethylaminopropylamine.
- Reactivity: 3-Dimethylaminopropylamine is a bifunctional molecule (tertiary amine + primary amine), enabling its use as a crosslinker in epoxy resins. In contrast, this compound’s alkyne participates in click chemistry .
Aromatic Derivatives
d) This compound vs. 3-(Dimethylamino)-1-phenyl-1-propanone
- Structural Differences : The alkyne is replaced by a ketone (-CO-) attached to a phenyl group.
- Applications: The phenyl-propanone derivative is a precursor in psychotropic drug synthesis (e.g., substituted cathinones), whereas this compound is non-aromatic and used in non-pharmacological applications .
e) This compound vs. 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one hydrochloride
- Structural Differences : A nitro-substituted phenyl group and hydrochloride salt distinguish this compound.
- Reactivity : The nitro group enhances electrophilicity, making it useful in explosives and dye synthesis. The hydrochloride salt improves solubility in polar solvents .
Biological Activity
Overview
3-Dimethylamino-1-propyne (CAS Number: 7223-38-3) is an organic compound characterized by the molecular formula . It is also known as N,N-Dimethyl-2-propynylamine and plays a significant role in various biological and chemical processes. This compound is notable for its interaction with mitochondrial monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters.
Target Enzyme : The primary biological target of this compound is mitochondrial monoamine oxidase. This enzyme catalyzes the oxidative deamination of monoamines, which are crucial for neurotransmission and other physiological processes.
Mode of Action : this compound acts as an inhibitor of MAO, leading to the accumulation of monoamines such as serotonin, norepinephrine, and dopamine. This inhibition can have significant implications for mood regulation and neurodegenerative diseases.
Biochemical Pathways : Inhibition of MAO affects various biochemical pathways, particularly those involving neurotransmitter metabolism, which can influence mood, cognition, and overall brain health.
Inhibition Studies
Research indicates that this compound effectively inactivates MAO from bovine liver, showcasing its potential in studies related to enzyme inhibition and therapeutic applications in mood disorders and neurodegenerative diseases .
Case Studies
- Neurodegenerative Disorders : Studies have explored the role of nitric oxide (NO) in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where overproduction of NO is linked to neuronal damage. The inhibition of neuronal nitric oxide synthase (nNOS) by compounds like this compound may provide therapeutic avenues for these conditions .
- Enzyme Interaction : Detailed biochemical analyses have shown that the binding interactions between this compound and MAO lead to significant alterations in monoamine levels within the cellular environment, potentially aiding in the development of antidepressants .
Applications
This compound has several applications across different fields:
- Pharmaceuticals : Its ability to inhibit MAO positions it as a candidate for developing new antidepressant medications.
- Organic Chemistry : It serves as a precursor for synthesizing mixed cuprate reagents, which are vital in forming carbon-carbon bonds .
- Nanotechnology : The compound is utilized in creating core-shell systems based on noble metal nanoparticles, enhancing material properties for various applications .
Safety and Handling
Due to its biological activity and chemical reactivity, proper safety measures must be taken when handling this compound. It is classified as flammable and corrosive, necessitating precautions to avoid exposure .
Q & A
Basic Research Questions
Q. What are the critical safety precautions when handling 3-Dimethylamino-1-propyne in laboratory settings?
- Methodological Answer :
- Protective Equipment : Wear chemical-resistant gloves (nitrile or neoprene), lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
- Waste Management : Segregate waste in designated containers and coordinate with certified hazardous waste disposal services to prevent environmental contamination .
- Storage : Store in a cool, dry, well-ventilated area away from ignition sources (e.g., sparks, open flames) due to flammability risks .
Q. What synthetic methodologies are employed for incorporating this compound into polymeric matrices?
- Methodological Answer :
- Step 1 : Functionalize this compound via quaternization. For example, react with methyl iodide to synthesize N,N,N-trimethylpropargylammonium iodide (TPAI), a precursor for polyelectrolytes .
- Step 2 : Use copper(I) iodide (CuI) as a catalyst in click chemistry (e.g., azide-alkyne cycloaddition) to graft the compound onto glycidyl azide polymer (GAP) backbones. This enhances energetic material properties .
- Step 3 : Purify intermediates via column chromatography (silica gel, methanol/dichloromethane eluent) to remove unreacted monomers .
Advanced Research Questions
Q. How does this compound inactivate mitochondrial monoamine oxidase (MAO)?
- Methodological Answer :
- Mechanism : The compound acts as a suicide substrate, forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in MAO. This irreversibly disrupts the enzyme’s redox activity .
- Experimental Validation :
- Monitor spectral changes: Loss of absorbance at 450–500 nm (FAD degradation) and a peak at 410 nm (adduct formation) using UV-Vis spectroscopy .
- Confirm inactivation kinetics via stopped-flow assays under anaerobic conditions (pH 7.4, 25°C) .
Q. What spectroscopic and chromatographic techniques resolve reaction intermediates in this compound-based syntheses?
- Methodological Answer :
- FT-IR : Track alkyne C≡C stretching (~2100 cm⁻¹) to confirm functional group retention during polymerization .
- NMR : Use ¹H/¹³C NMR (DMSO-d₆) to identify methylamino protons (δ 2.2–2.8 ppm) and quaternary ammonium groups (δ 3.1–3.5 ppm) in derivatives .
- HPLC-MS : Analyze purity of click reaction products (C18 column, acetonitrile/water gradient) and detect [M+H]⁺ ions for mass validation .
Q. How can researchers resolve contradictions in reported reactivity data for this compound across studies?
- Methodological Answer :
- Variable Control : Standardize reaction conditions (temperature, solvent polarity, catalyst loading). For example, CuI-catalyzed reactions require strict exclusion of oxygen to prevent side reactions .
- Cross-Validation : Compare kinetic data (e.g., inactivation rates of MAO) under identical buffer systems (e.g., phosphate vs. Tris-HCl) to isolate pH/ionic strength effects .
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict regioselectivity in propargylamine reactions and validate with experimental yields .
Properties
IUPAC Name |
N,N-dimethylprop-2-yn-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-4-5-6(2)3/h1H,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBIXZPOMJFOJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064599 | |
Record name | 2-Propyn-1-amine, N,N-dimethyl- | |
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Molecular Weight |
83.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 3-Dimethylamino-1-propyne | |
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CAS No. |
7223-38-3 | |
Record name | N,N-Dimethylpropargylamine | |
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Record name | 3-Dimethylamino-1-propyne | |
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Record name | 2-Propyn-1-amine, N,N-dimethyl- | |
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Record name | 2-Propyn-1-amine, N,N-dimethyl- | |
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Record name | Dimethyl(prop-2-ynyl)amine | |
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Record name | 3-Dimethylamino-1-propyne | |
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Retrosynthesis Analysis
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